N'-aminoimidazole-1-carboximidamide
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Overview
Description
N’-aminoimidazole-1-carboximidamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an amino group and a carboximidamide group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminoimidazole-1-carboximidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for N’-aminoimidazole-1-carboximidamide often involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N’-aminoimidazole-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include substituted imidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
N’-aminoimidazole-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antibacterial research.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-aminoimidazole-1-carboximidamide involves its interaction with specific molecular targets. In antibacterial research, it targets bacterial enzymes and disrupts their function, leading to the inhibition of bacterial growth . The exact pathways and molecular interactions are still under investigation, but the compound’s structure allows it to bind effectively to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-aminoimidazole-1-carboximidamide include:
Aminoimidazole carboxamide: Known for its use in medicinal chemistry.
Substituted imidazole carboxamides: These compounds have similar structures and are used in antibacterial research.
Uniqueness
N’-aminoimidazole-1-carboximidamide stands out due to its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
N'-aminoimidazole-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWZHVUNZBUCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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